molecular formula C14H21NO4 B562855 2-(2-t-Boc-aminoethoxy)anisole-d3 CAS No. 1219179-77-7

2-(2-t-Boc-aminoethoxy)anisole-d3

Cat. No. B562855
CAS RN: 1219179-77-7
M. Wt: 270.343
InChI Key: RGFYUJKXCGVQDJ-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-t-Boc-aminoethoxy)anisole-d3 is a biochemical compound used for proteomics research . It has the molecular formula C14H18D3NO4 and a molecular weight of 270.34 . This compound is also known as 2-(3-Methoxyphenoxy)ethan-t-boc-amine-d3 .

Scientific Research Applications

Organometallic Chemistry

  • "2-methylanisole," a compound related to "2-(2-t-Boc-aminoethoxy)anisole-d3," has been studied in the context of organometallic chemistry. Researchers examined its thermal activation by an Ir(III) complex, which led to a variety of hydride complexes. This research contributes to understanding the reactivity of anisole derivatives in organometallic reactions (Santos, Mereiter, & Paneque, 2013).

Peptide and Protein Chemistry

  • Research on "Boc-amino acids," closely related to "2-(2-t-Boc-aminoethoxy)anisole-d3," has been significant in peptide and protein chemistry. For instance, the interaction of Boc-amino acids with cyclic tetrapeptides has been studied, revealing insights into molecular interactions and chiral discrimination (McEwen & Ottosson, 1993). Additionally, research into the synthesis of 3-amino-3-aryl-2-oxindoles using Rh catalysis with N-Boc-protected ketimines highlights the application of Boc-amino acids in the synthesis of biologically active compounds (Marques & Burke, 2016).

Polymer Chemistry

  • In polymer materials chemistry, the tert-butoxycarbonyl (BOC) group, a component of "2-(2-t-Boc-aminoethoxy)anisole-d3," has been used for the protection of functional groups. A study on methacrylate polymers containing the BOC moiety investigated their thermal decomposition, revealing important insights for the field of polymer chemistry (Jing, Suzuki, & Matsumoto, 2019).

Catalysis Research

  • The compound's relevance in catalysis research is evident from studies like the selective vapor-phase hydrodeoxygenation of anisole to benzene on molybdenum carbide catalysts. This research highlights the role of anisole derivatives in catalytic reactions and their potential applications (Lee, Wang, Wu, & Bhan, 2014).

Organic Synthesis

  • In organic synthesis, the tert-butyloxycarbonyl (BOC) group, part of "2-(2-t-Boc-aminoethoxy)anisole-d3," has been utilized for chemoselective N-tert-butyloxycarbonylation of amines in water, demonstrating its versatility and effectiveness in this domain (Chankeshwara & Chakraborti, 2006).

Spectroscopy and Electron Transfer Studies

  • The compound's derivatives have also been explored in spectroscopy and electron transfer studies. For example, research into the transient properties of redox-active amino acid dyads involving Boc-lysine demonstrated applications in understanding electron transfer processes (Mecklenburg, McCafferty, Schoonover, Peek, Erickson, & Meyer, 1994).

Future Directions

The future directions for the use of 2-(2-t-Boc-aminoethoxy)anisole-d3 are not specified in the available sources. Given its use in proteomics research , it may continue to be a valuable tool in this field.

properties

IUPAC Name

tert-butyl N-[2-[2-(trideuteriomethoxy)phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16)/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFYUJKXCGVQDJ-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-t-Boc-aminoethoxy)anisole-d3

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